![molecular formula C10H20N2O2 B1391330 Tert-butyl 3-(ethylamino)azetidine-1-carboxylate CAS No. 454703-23-2](/img/structure/B1391330.png)
Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(ethylamino)azetidine-1-carboxylate, also known as TBEC, is an organic compound that has been studied as a potential drug candidate for a variety of conditions. TBEC is a member of the azetidine family and has been found to have a variety of biochemical and physiological effects. The purpose of
Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids: Enantiopure 3-substituted azetidine-2-carboxylic acids are synthesized using tert-butyl esters, serving as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis: This compound, related to tert-butyl 3-(ethylamino)azetidine-1-carboxylate, offers a convenient entry point for novel compounds, complementing piperidine ring systems (Meyers et al., 2009).
Chemical Modification and Derivatives
- Production of Azetidine-3-Carboxylic Acid Derivatives: Protected 3-haloazetidines are used to prepare high-value azetidine-3-carboxylic acid derivatives, including 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Ji, Wojtas, & Lopchuk, 2018).
- Synthesis of Silylmethyl-substituted Aziridine and Azetidine: These compounds undergo efficient reactions with nitriles and carbonyl substrates, leading to imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).
Novel Applications in Organic Chemistry
- Base-promoted Diastereoselective α-Alkylation: This process uses tert-butyl ester complexes to improve yields and diastereoselectivities of α-alkylated products (Tayama, Nishio, & Kobayashi, 2018).
- Rearrangement of 3-Aza-8-oxatricyclo[3.2.1.02,4]octan-6-one Acetals: The synthesis of protected amines demonstrates the versatility of tert-butyl esters in organic synthesis (Nativi, Reymond, & Vogel, 1989).
Pharmacological and Biochemical Research
- Synthesis of Potential Antimicrobial Agents: Substituted phenyl azetidines, synthesized using tert-butyl esters, show potential as antimicrobial agents (Doraswamy & Ramana, 2013).
- Deprotection of tert-Butyl Carbamates, Esters, and Ethers: Aqueous phosphoric acid is used for deprotection, demonstrating the chemical reactivity and applications of tert-butyl esters in biochemical contexts (Li et al., 2006).
properties
IUPAC Name |
tert-butyl 3-(ethylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-11-8-6-12(7-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCULTZOWFSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666488 | |
Record name | tert-Butyl 3-(ethylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(ethylamino)azetidine-1-carboxylate | |
CAS RN |
454703-23-2 | |
Record name | 1,1-Dimethylethyl 3-(ethylamino)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454703-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(ethylamino)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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